molecular formula C7H10O B3187756 5,5-dimethylcyclopent-2-en-1-one CAS No. 17197-84-1

5,5-dimethylcyclopent-2-en-1-one

Cat. No.: B3187756
CAS No.: 17197-84-1
M. Wt: 110.15 g/mol
InChI Key: OUDVKHIZRZRHGO-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a cyclopentenone derivative characterized by the presence of two methyl groups at the 5-position of the cyclopentene ring. This compound is known for its unique chemical properties and has been widely studied in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the Nazarov cyclization reaction. In this method, a precursor such as isopropyl (E)-but-2-enoate is subjected to acidic conditions, typically using phosphoric acid and phosphorus pentoxide, to induce cyclization and form the desired cyclopentenone .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the 2-position of the cyclopentene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated cyclopentenones.

Scientific Research Applications

5,5-Dimethylcyclopent-2-en-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethylcyclopent-2-en-1-one is unique due to the presence of two methyl groups at the 5-position, which significantly influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentenone derivatives and contributes to its specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

5,5-dimethylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDVKHIZRZRHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454121
Record name 2-Cyclopenten-1-one, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17197-84-1
Record name 2-Cyclopenten-1-one, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylcyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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